![molecular formula C14H17NO B13915848 trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one: is a complex organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by its unique cyclopenta[c]pyrrol structure, which is a fused ring system that includes a benzyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyrrol core. This can be achieved through various organic reactions, including cyclization and hydrogenation processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced composites .
作用機序
The mechanism of action of trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroquinoline
- (3AR,4S,6AS)-5-Benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-C]pyrrole-2,1’-cyclohexan]-6(6AH)-one
Comparison: Compared to similar compounds, trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one is unique due to its specific cyclopenta[c]pyrrol structure and the presence of a benzyl group.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(3aR,6aR)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C14H17NO/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13-/m0/s1 |
InChIキー |
LSKPWTMTKQRKDQ-STQMWFEESA-N |
異性体SMILES |
C1[C@H]2CN(C[C@@H]2CC1=O)CC3=CC=CC=C3 |
正規SMILES |
C1C2CN(CC2CC1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





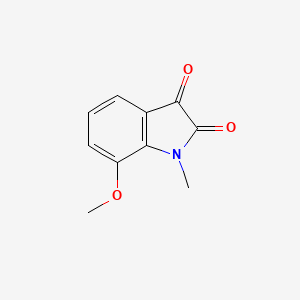

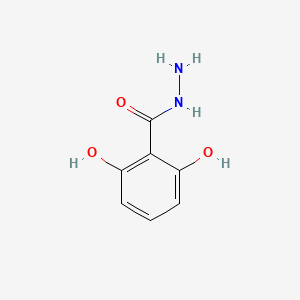
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
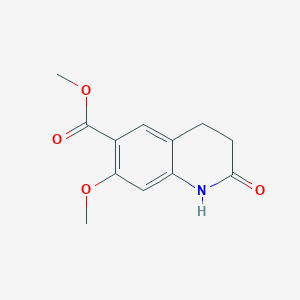

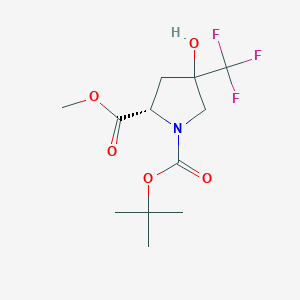
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
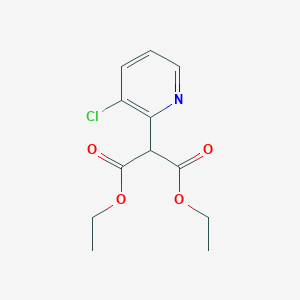

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
